molecular formula C20H21NO B4888240 2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine

2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine

Cat. No. B4888240
M. Wt: 291.4 g/mol
InChI Key: HUXLRAOWFIOFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine, also known as MNPA, is a chemical compound that belongs to the family of phenethylamines. This compound has been studied for its potential use in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine has been studied for its potential use in scientific research due to its ability to stimulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has been used in studies to investigate the effects of these neurotransmitters on behavior, cognition, and mood. 2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine has also been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and addiction.

Mechanism of Action

2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine acts as a selective serotonin and norepinephrine releasing agent, which means that it stimulates the release of these neurotransmitters into the synapse. This leads to an increase in the levels of these neurotransmitters, which can result in changes in behavior, cognition, and mood. 2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine also acts as a weak dopamine releasing agent, which may contribute to its potential use in the treatment of addiction.
Biochemical and physiological effects:
2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can result in changes in behavior, cognition, and mood. This compound has also been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine in lab experiments is that it has a unique chemical structure and properties that make it a useful tool for studying the effects of neurotransmitters on behavior, cognition, and mood. However, one limitation is that 2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several future directions for research on 2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine. One area of interest is the potential use of this compound in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of interest is the development of new compounds based on the chemical structure of 2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine that may have improved properties and applications. Finally, more research is needed to fully understand the mechanism of action and physiological effects of 2-(3-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-22-19-10-4-6-16(14-19)12-13-21-15-18-9-5-8-17-7-2-3-11-20(17)18/h2-11,14,21H,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXLRAOWFIOFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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